CAS number and molecular structure of 2-Chloro-1-(dichloromethyl)naphthalene
CAS number and molecular structure of 2-Chloro-1-(dichloromethyl)naphthalene
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Chloro-1-(dichloromethyl)naphthalene
Executive Summary
In advanced organic synthesis and drug development, functionalized naphthalene derivatives serve as critical scaffolds for designing complex polycyclic systems and bioactive heterocycles. 2-Chloro-1-(dichloromethyl)naphthalene (CAS: 80689-14-1) is a highly specialized, sterically encumbered building block[1]. This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties, and a self-validating synthetic protocol designed for high-yield deoxochlorination.
Structural Elucidation and Physicochemical Data
The molecular architecture of 2-Chloro-1-(dichloromethyl)naphthalene consists of a fused bicyclic naphthalene core, substituted at the C1 position with a highly electrophilic dichloromethyl group (-CHCl₂), and at the C2 position with a chlorine atom[2].
Causality in Structural Design: The proximity of the C2 chlorine atom and the C8 peri-hydrogen creates significant steric hindrance around the C1 dichloromethyl group. This steric crowding restricts the free rotation of the -CHCl₂ group, fundamentally influencing its reactivity profile. In drug development, such rigid, halogenated motifs are strategically employed to enhance lipophilicity (LogP) and metabolic stability, preventing rapid enzymatic degradation at the benzylic position.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-Chloro-1-(dichloromethyl)naphthalene |
| CAS Registry Number | 80689-14-1 |
| Molecular Formula | C₁₁H₇Cl₃ |
| Molecular Weight | 245.536 g/mol |
| InChIKey | KTJCRGKYSXXKTA-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bonds | 1 |
Mechanistic Synthesis: Deoxochlorination of 2-Chloro-1-naphthaldehyde
The most efficient route to synthesize 2-Chloro-1-(dichloromethyl)naphthalene is the direct deoxochlorination of 2-chloro-1-naphthaldehyde[3].
Mechanistic Causality: Why utilize Phosphorus Pentachloride (PCl₅) over Thionyl Chloride (SOCl₂)? While SOCl₂ is standard for acyl chloride formation, the conversion of an aromatic aldehyde to a gem-dichloride requires robust electrophilic activation. The oxygen atom of the aldehyde nucleophilically attacks the highly electrophilic phosphorus of PCl₅, forming a chlorophosphite intermediate. The C2 chlorine exerts an electron-withdrawing inductive effect, deactivating the ring to electrophilic aromatic substitution, ensuring that chlorination strictly occurs at the benzylic carbon. The intermediate rapidly collapses, ejecting Phosphorus Oxychloride (POCl₃) and delivering a second chloride ion to yield the target gem-dichloride.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Reagent Preparation and Reaction Initiation
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Action: Dissolve 10.0 mmol of 2-chloro-1-naphthaldehyde in 25 mL of anhydrous toluene under an inert Argon atmosphere.
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Action: Slowly add 11.0 mmol (1.1 equivalents) of PCl₅ in small portions at 0°C to control the exothermic formation of the chlorophosphite intermediate.
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Causality: Toluene is selected as a non-polar, aprotic solvent to prevent the hydrolysis of PCl₅ and to facilitate the precipitation of byproducts. The slight stoichiometric excess of PCl₅ ensures complete conversion without risking over-chlorination of the aromatic rings.
Step 2: Thermal Activation and In-Process Monitoring
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Action: Gradually warm the reaction mixture to 80°C and reflux for 4 hours.
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Validation Checkpoint (TLC & GC-MS): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 9:1). The starting material (aldehyde) will show a lower Rf value due to higher polarity, while the product (gem-dichloride) will migrate faster (higher Rf). Confirm the mass shift via GC-MS (loss of oxygen, addition of two chlorine isotopes).
Step 3: Quenching and Work-Up
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Action: Cool the mixture to 0°C and carefully quench with ice-cold distilled water to hydrolyze unreacted PCl₅ and POCl₃ into water-soluble phosphoric and hydrochloric acids.
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Action: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄.
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Causality: Immediate neutralization prevents the acid-catalyzed degradation of the product. Drying over Na₂SO₄ removes micro-droplets of water before concentration.
Step 4: Purification and Structural Validation
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Action: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (100% Hexanes).
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Validation Checkpoint (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The self-validation is confirmed by the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of a distinct singlet for the dichloromethyl proton (~7.5 - 8.0 ppm).
Visualizing the Synthetic Workflow
Synthetic workflow and structural validation of 2-Chloro-1-(dichloromethyl)naphthalene.
Applications in Drug Development
In medicinal chemistry, the dichloromethyl group serves as a masked aldehyde or a highly reactive electrophile for cross-coupling. It is frequently utilized to construct complex heterocyclic systems, such as functionalized quinolines or benzodiazepine analogs, which possess potent antimalarial and antimicrobial properties[4]. Furthermore, the C2 chlorine atom acts as a synthetic handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, exploiting the superior leaving-group ability of halogens in transition-metal processes[5]. This dual-functional nature allows for the late-stage functionalization of the naphthalene core, accelerating the discovery of novel therapeutics.
References
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2-chloro-1-dichloromethyl-naphthalene - CAS 80689-14-1 Source: Molaid URL: [Link]
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Exploring the Frontiers of Organic Chemistry: The Unique Properties and Applications of N-((2-chloro-1-naphthalenyl)methylene)Benzenamide Source: OntoSight AI URL: [Link]
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Quinolines and Structurally Related Heterocycles as Antimalarials Source: ResearchGate URL: [Link]
